1-(3-(Chloromethyl)-4-morpholinophenyl)pyrrolidin-2-one
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Overview
Description
1-(3-(Chloromethyl)-4-morpholinophenyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely recognized for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 1-(3-(Chloromethyl)-4-morpholinophenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of N-substituted piperidines with specific reagents to form pyrrolidin-2-ones . The process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation . Industrial production methods may involve the use of specific oxidants and additives to enhance the selectivity and yield of the desired product .
Chemical Reactions Analysis
1-(3-(Chloromethyl)-4-morpholinophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-(Chloromethyl)-4-morpholinophenyl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-(Chloromethyl)-4-morpholinophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-(Chloromethyl)-4-morpholinophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidinone core structure and exhibit similar biological activities.
Morpholine derivatives: Compounds containing the morpholine ring also show diverse applications in medicinal chemistry.
Chloromethyl-substituted compounds: These compounds undergo similar chemical reactions and have comparable reactivity.
Properties
Molecular Formula |
C15H19ClN2O2 |
---|---|
Molecular Weight |
294.77 g/mol |
IUPAC Name |
1-[3-(chloromethyl)-4-morpholin-4-ylphenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H19ClN2O2/c16-11-12-10-13(18-5-1-2-15(18)19)3-4-14(12)17-6-8-20-9-7-17/h3-4,10H,1-2,5-9,11H2 |
InChI Key |
URCUVMZEJNVKEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)N3CCOCC3)CCl |
Origin of Product |
United States |
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